1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-10-5-6-12(8-13(10)17)20-16(23)18-9-14-19-11(2)7-15(21-14)22(3)4/h5-8H,9H2,1-4H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRZDHOSKZWWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic compound with significant potential in pharmaceutical applications, particularly as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This compound's structure includes a pyrimidine ring and a urea moiety, which are critical for its biological activity.
- Molecular Formula : C16H21N5O
- Molecular Weight : 299.37 g/mol
- CAS Number : 1797662-75-9
The biological activity of this compound primarily revolves around its role as an ACAT inhibitor. ACAT is involved in cholesterol metabolism, and its inhibition can lead to reduced cholesterol esterification, thereby influencing lipid profiles and potentially mitigating conditions such as atherosclerosis and hyperlipidemia. The dimethylamino group enhances the solubility and binding affinity of the compound, facilitating its interaction with target enzymes.
Biological Activity Overview
- Cholesterol Metabolism : The compound's inhibition of ACAT is crucial for managing cholesterol levels. By preventing the esterification of cholesterol, it may help in reducing the risk of cardiovascular diseases.
- Anti-Atherogenic Effects : Similar compounds have shown promise in reducing atherosclerotic plaques, suggesting that this compound could have beneficial effects on cardiovascular health.
- Pharmacokinetics and Toxicity : Preliminary studies indicate that modifications to the pyrimidine and urea moieties can significantly impact the pharmacokinetic profile and toxicity of the compound. Understanding these parameters is essential for its therapeutic application.
Case Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
-
ACAT Inhibition Studies :
- A study demonstrated that compounds with similar structures exhibited significant inhibition of ACAT, leading to improved lipid profiles in animal models.
- The efficacy of these compounds was correlated with their ability to bind to the active site of ACAT, highlighting the importance of structural features in their design.
-
In Vitro Studies :
- Research involving various cell lines has shown that modifications to the urea group can enhance selectivity and reduce cytotoxicity while maintaining antiatherosclerotic properties .
- Molecular docking studies indicated that specific interactions between the compound and ACAT could be leveraged to optimize its inhibitory effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares a common scaffold with several analogs synthesized in and other sources. Key structural differences arise from substituents on the pyrimidine ring and the aromatic urea-linked phenyl group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison of Analogs
Key Observations:
Pyrimidine Core Modifications: The dimethylamino group at the pyrimidine 4-position is conserved in most analogs (e.g., 8e, 8h, BK10124). The 6-methyl substituent in the target compound and BK10124 may enhance lipophilicity compared to unsubstituted analogs .
Aromatic Ring Substituents: Fluorine Position: The target compound’s 3-fluoro-4-methylphenyl group differs from 8e (4-fluorophenyl) and 8h (3-fluorophenyl). Fluorine position influences electronic effects and binding interactions . Halogen Effects: BK10124 substitutes fluorine with chlorine at the 2-position, increasing molecular weight (333.8 vs. Iodine in 8g: The 4-iodophenyl group in 8g results in a higher molecular weight (474.3) and melting point (230–232°C), likely due to increased van der Waals interactions .
Methoxy and Trifluoromethyl Groups :
Trends in Physicochemical Properties
- Melting Points : Fluorine and iodine substituents correlate with higher melting points (e.g., 8e: 202–205°C; 8g: 230–232°C), likely due to enhanced crystal packing via halogen bonding .
- Molecular Weight : Halogenated analogs (8g, BK10124) exhibit higher molecular weights, impacting pharmacokinetic properties like absorption and distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
